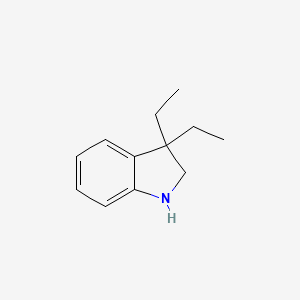

3,3-diethyl-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-diethyl-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-12(4-2)9-13-11-8-6-5-7-10(11)12/h5-8,13H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAJILQTDDOIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC2=CC=CC=C21)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569186 | |

| Record name | 3,3-Diethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130546-01-9 | |

| Record name | 3,3-Diethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Diethyl 2,3 Dihydro 1h Indole

Established Reduction Pathways for Indole (B1671886) Precursors

A principal strategy for the synthesis of 3,3-diethyl-2,3-dihydro-1H-indole begins with the aromatic precursor, 3,3-diethyl-1H-indole. The conversion requires the selective reduction of the C2-C3 double bond within the pyrrole (B145914) ring moiety. This transformation can be accomplished through several robust methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation Approaches for Dihydroindole Synthesis

Catalytic hydrogenation is a widely employed method for the reduction of the indole nucleus to an indoline (B122111). nih.gov This process involves the reaction of an indole substrate with hydrogen gas (H₂) in the presence of a metal catalyst. For the synthesis of this compound, the precursor 3,3-diethyl-1H-indole is subjected to hydrogenation, which selectively saturates the endocyclic double bond.

Commonly used catalysts for this transformation include platinum- and palladium-based systems, such as Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C). nih.gov The reaction is typically performed in a suitable solvent under a pressurized atmosphere of hydrogen. Research has shown that conducting the hydrogenation in an acidic medium, for instance by adding p-toluenesulfonic acid, can facilitate the reaction. nih.gov The acid protonates the indole at the C3 position, forming an iminium ion which is more susceptible to hydrogenation. nih.gov The gem-diethyl substitution at the C3 position does not typically hinder the accessibility of the double bond to the catalyst surface.

| Catalyst | Solvent | Pressure (H₂) | Temperature | Typical Yield |

|---|---|---|---|---|

| 5% Pt/C | Ethanol / Water with p-TsOH | 50-100 psi | Room Temperature | >90% |

| 10% Pd/C | Methanol / Acetic Acid | 1-5 atm | 25-50°C | High |

| Ru/Al₂O₃ | Dodecane | 7 MPa | 190°C | Quantitative (for full saturation) rsc.org |

Chemical Reduction Strategies, including the use of Borane Reagents

Chemical reduction offers an alternative to catalytic hydrogenation and avoids the need for high-pressure equipment. Borane reagents, particularly borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) and borane-tetrahydrofuran complex (BH₃·THF), are highly effective for the reduction of indoles to indolines. cardiff.ac.ukorganic-chemistry.org

The reaction mechanism involves the hydroboration of the C2-C3 double bond of the indole. A combined experimental and computational study has indicated that the reduction of indoles with BH₃·SMe₂ proceeds through the formation of a 1-BH₂-indoline species as the resting state, prior to workup which yields the final indoline product. cardiff.ac.uk This method is valued for its high yields and chemoselectivity. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF).

Adaptations of Fischer Indole Synthesis for Dihydroindole Derivatives

The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.org While this reaction directly produces the aromatic indole, not the dihydroindole, it can be adapted in a two-step sequence to yield this compound.

Step 1: Fischer Indole Synthesis of 3,3-Diethyl-1H-indole The synthesis begins by reacting phenylhydrazine (B124118) with 3-pentanone (diethyl ketone). The reaction forms a phenylhydrazone intermediate, which, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid), undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to form 3,3-diethyl-1H-indole. wikipedia.orgmdpi.com

Step 2: Reduction to this compound The resulting 3,3-diethyl-1H-indole is then reduced to the target dihydroindole using one of the methods described previously, such as catalytic hydrogenation (Section 2.1.1) or reduction with borane reagents (Section 2.1.2). This two-step approach represents a practical adaptation of the Fischer synthesis for accessing 3,3-disubstituted dihydroindoles.

Synthesis from Indol-2-one Precursors

An alternative synthetic route starts from a 3,3-disubstituted oxindole (B195798), specifically 3,3-diethyl-1,3-dihydroindol-2-one. This pathway involves the complete reduction of the amide functional group (both the carbonyl and the C-N bond within the lactam ring) to an amine.

Reduction of 3,3-Diethyl-1,3-dihydroindol-2-one

The conversion of 3,3-diethyl-1,3-dihydroindol-2-one to this compound is a direct reduction of the cyclic amide (lactam) to a cyclic amine. This transformation requires a potent reducing agent capable of reducing the carbonyl group of the amide. Borane complexes are particularly well-suited for this purpose. The reaction effectively reduces the C2-carbonyl group to a methylene (B1212753) (CH₂) group, yielding the desired indoline structure.

Optimization of Reducing Agents (e.g., BH₃-Me₂S)

For the reduction of lactams such as 3,3-diethyl-1,3-dihydroindol-2-one, borane-dimethyl sulfide (BH₃·SMe₂, also known as BMS) is often the reagent of choice. BMS offers several advantages over other borane sources like BH₃·THF, including higher stability, better solubility, and availability in higher concentrations. nih.gov

The reduction is typically performed by treating the oxindole substrate with an excess of BH₃·SMe₂ in a suitable aprotic solvent, such as THF, under reflux conditions. The mechanism involves the coordination of the borane to the carbonyl oxygen, followed by hydride transfer. A subsequent workup, often involving acidic or methanolic quench, is required to hydrolyze the intermediate boron complexes and liberate the final amine product. The optimization of this reaction generally involves adjusting the stoichiometry of the borane reagent and the reaction temperature to ensure complete reduction while minimizing side reactions.

| Reducing Agent | Stoichiometry (eq.) | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| BH₃·SMe₂ | 2.0 - 3.0 | THF | Reflux (approx. 66°C) | 4 - 12 hours |

| BH₃·THF | 2.0 - 3.0 | THF | Reflux (approx. 66°C) | 6 - 18 hours |

Novel and Advanced Synthetic Strategies for the 2,3-Dihydro-1H-indole Core

The synthesis of the 2,3-dihydro-1H-indole (indoline) skeleton, particularly with quaternary substitution at the C3 position, has been a subject of significant research. Advanced strategies have moved beyond classical methods to offer greater control over the molecular architecture.

Exploration of Asymmetric Synthesis for Chiral Dihydroindoles

While this compound is an achiral molecule, the broader field of dihydroindole synthesis has seen significant advances in asymmetric methods to produce chiral analogues. These strategies are crucial when a stereocenter is present, for example, at the C2 or C3 position with two different substituents. These methods utilize chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product.

Catalytic Asymmetric Dearomatization (CADA):

One powerful strategy involves the catalytic asymmetric dearomatization of indole derivatives. nih.gov In this approach, a non-chiral, flat indole molecule is converted into a three-dimensional, chiral indolenine or fused indoline. This is often achieved using a chiral catalyst, such as a chiral phosphoric acid, which facilitates the reaction with an electrophile in an enantioselective manner. nih.gov This method can establish a quaternary stereocenter at the C3 position, which is a common feature in many biologically active alkaloids.

Kinetic Resolution:

Another approach is the kinetic resolution of a racemic mixture of substituted indolines. nih.gov This technique involves using a chiral reagent or catalyst that reacts faster with one enantiomer than the other. For instance, the N-protected racemic 2-substituted indoline can be treated with a chiral base (like sparteine complexed with an organolithium reagent) which selectively deprotonates one enantiomer. nih.gov Quenching this intermediate with an electrophile leads to a 2,2-disubstituted indoline, leaving the unreacted starting material enriched in the other enantiomer. This method allows for the separation of enantiomers and the creation of highly enantioenriched 2,2-disubstituted indolines. nih.gov

| Asymmetric Strategy | Description | Catalyst/Reagent Example | Outcome |

| Catalytic Asymmetric Dearomatization (CADA) | An indole is reacted with an electrophile in the presence of a chiral catalyst to create a chiral indoline product. | Chiral Phosphoric Acid | Enantiomerically enriched 3,3-disubstituted indolines. |

| Kinetic Resolution | A chiral reagent selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of enantiomers. | (-)-Sparteine / n-Butyllithium | Separation of racemic indolines and synthesis of enantioenriched 2,2-disubstituted indolines. nih.gov |

Implementation of Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and improved through the lens of these principles.

The traditional synthesis, while effective, may involve hazardous solvents, strong bases, and stoichiometric reagents that generate significant waste. A greener approach would focus on several key areas:

Atom Economy: Designing reactions where the maximum proportion of atoms from the starting materials is incorporated into the final product. Multicomponent reactions or domino reactions that form the dihydroindole core in a single step are highly desirable.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like tetrahydrofuran (THF) or halogenated hydrocarbons with greener alternatives such as water, ethanol, or polyethylene glycol (PEG). frontiersin.org Transition-metal-free synthesis pathways are also a key aspect, avoiding the use of potentially toxic and expensive heavy metal catalysts. acs.orgacs.org

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. For instance, developing a catalytic reduction step for the oxindole intermediate would be greener than using stoichiometric amounts of metal hydrides.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. Microwave-assisted synthesis can often reduce reaction times and energy input compared to conventional heating. frontiersin.org

Waste Prevention: Streamlining the synthesis to reduce the number of steps, thus minimizing purification processes and solvent waste. One-pot procedures, where multiple reaction steps are carried out in the same vessel, are a prime example of this principle in action.

A hypothetical green synthesis of this compound might involve a one-pot, transition-metal-free domino reaction of a substituted aniline (B41778) with an appropriate partner in a benign solvent like ethanol, followed by a catalytic hydrogenation step. Such an approach would significantly improve the environmental footprint of the synthesis.

Chemical Transformations and Reactivity of 3,3 Diethyl 2,3 Dihydro 1h Indole

Reactivity at the Indole (B1671886) Nitrogen Atom (N1)

The nitrogen atom (N1) in the indoline (B122111) scaffold is a secondary amine, making it a key site for nucleophilic reactions. Its lone pair of electrons readily participates in reactions with various electrophiles, leading to a wide range of N-substituted derivatives.

Alkylation and Acylation Reactions

The nitrogen atom of 3,3-diethyl-2,3-dihydro-1H-indole can be readily alkylated or acylated. Alkylation typically involves the reaction of the indoline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. nih.gov The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the nitrogen, enhancing its nucleophilicity and facilitating the displacement of the halide from the alkylating agent. nih.govmdpi.com

Acylation reactions proceed similarly, employing acylating agents like acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to introduce an acyl group onto the nitrogen atom. chemijournal.com These reactions are often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

| Reagent | Product | Reaction Type |

| Methyl Iodide (CH₃I) | 3,3-Diethyl-1-methyl-2,3-dihydro-1H-indole | N-Alkylation |

| Benzyl Bromide (BnBr) | 1-Benzyl-3,3-diethyl-2,3-dihydro-1H-indole | N-Alkylation |

| Acetyl Chloride (CH₃COCl) | 1-Acetyl-3,3-diethyl-2,3-dihydro-1H-indole | N-Acylation |

| Acetic Anhydride ((CH₃CO)₂O) | 1-Acetyl-3,3-diethyl-2,3-dihydro-1H-indole | N-Acylation |

Formation of N-Substituted Derivatives via Nucleophilic Pathways

Beyond simple alkylation and acylation, the nucleophilic character of the N1 atom allows for the formation of various other N-substituted derivatives. For instance, it can participate in Michael additions to α,β-unsaturated systems or react with other electrophilic reagents. The synthesis of N-fused indole derivatives often utilizes the reactivity of this nitrogen atom in intramolecular cyclization reactions. nih.gov

Reactions on the Aromatic Ring System

The benzene (B151609) portion of the indoline ring is susceptible to electrophilic aromatic substitution. The activating and directing effects of the substituted pyrrolidine (B122466) ring influence the position of substitution. The amino group (N1) is a powerful activating group and, along with the alkyl portion, directs incoming electrophiles to the ortho and para positions relative to the point of fusion. However, the position para to the nitrogen (C5) is generally favored due to reduced steric hindrance compared to the ortho position (C7).

Electrophilic Aromatic Substitution Reactions, such as Halogenation

Halogenation of indoline systems can be achieved using various halogenating agents. researchgate.net For bromination, reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid are effective. researchgate.net Chlorination can be performed with agents like N-Chlorosuccinimide (NCS). researchgate.net These reactions typically proceed without the need for a strong Lewis acid catalyst, which is often required for the halogenation of less activated aromatic rings. mdpi.commasterorganicchemistry.com The reaction of 3,3-diethylindol-2-one with bromine in acetic acid, for example, results in substitution on the aromatic ring.

| Reagent | Expected Major Product | Reaction Type |

| Bromine (Br₂) / Acetic Acid | 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole | Bromination |

| N-Chlorosuccinimide (NCS) | 5-Chloro-3,3-diethyl-2,3-dihydro-1H-indole | Chlorination |

Nitration and Sulfonation Reactions

Nitration is a classic electrophilic aromatic substitution that introduces a nitro (-NO₂) group onto the aromatic ring. masterorganicchemistry.com This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.com The electron-donating nature of the indoline ring directs the substitution primarily to the 5-position.

Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. libretexts.org This reaction is often carried out using fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide). youtube.com Similar to nitration, the major product is expected to be the 5-sulfonic acid derivative. Both nitration and sulfonation are highly influenced by the activating nature of the dihydro-indole structure. libretexts.org

| Reagent | Expected Major Product | Reaction Type |

| Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole | Nitration |

| Fuming Sulfuric Acid (H₂SO₄/SO₃) | This compound-5-sulfonic acid | Sulfonation |

Reactivity at the Saturated Five-Membered Ring (C2, C3, and Ethyl Substituents)

The saturated portion of this compound is generally less reactive than the nitrogen atom or the aromatic ring. The C2 and C3 positions are sp³-hybridized carbons. The C3 position is a quaternary carbon, sterically hindered by two ethyl groups, making it unreactive to most substitution or elimination reactions. The C2 methylene (B1212753) group (-CH₂-) is adjacent to the nitrogen and the aromatic ring. While it is generally stable, strong oxidizing agents can potentially lead to the formation of the corresponding oxindole (B195798) (3,3-diethylindol-2-one). The ethyl groups themselves are saturated alkyl chains and are typically unreactive except under harsh conditions that would likely degrade the entire molecule.

Oxidation Reactions Leading to Oxindole Derivatives

The oxidation of the 2,3-dihydro-1H-indole core is a fundamental transformation. For 3,3-disubstituted indolines, this reaction typically yields the corresponding 3,3-disubstituted oxindole (2-oxindole). Research on related compounds confirms this pathway; for instance, various 3,3-disubstituted indolines have been shown to oxidize into their respective 2-oxindole derivatives. nih.gov While specific studies detailing the oxidation of this compound are not extensively documented, the general reactivity pattern for this class of compounds suggests a similar outcome.

The transformation involves the oxidation of the carbon atom at the 2-position of the indoline ring to a carbonyl group. This conversion is a common strategy in synthetic chemistry to access the oxindole scaffold, which is a core structure in many biologically active compounds. nih.goviucr.org The stability of the geminal diethyl groups at the C3 position is generally maintained during this process. The resulting product is 3,3-diethyloxindole.

Table 1: General Oxidation of 3,3-Disubstituted Indolines This table illustrates the general transformation based on the reactivity of analogous structures.

| Starting Material | Product | Transformation |

|---|---|---|

| 3,3-Disubstituted-2,3-dihydro-1H-indole | 3,3-Disubstituted-1,3-dihydro-2H-indol-2-one (Oxindole) | Oxidation at C2 |

| This compound | 3,3-Diethyl-1,3-dihydro-2H-indol-2-one | Oxidation at C2 |

Functionalization of the Ethyl Substituents

Information regarding the specific functionalization of the ethyl substituents on this compound is limited in publicly available research. However, based on general organic chemistry principles, these ethyl groups possess reactive C-H bonds that could potentially undergo functionalization, such as free-radical halogenation.

In a study on a related compound, 2,3-diethyl-1-(phenylsulfonyl)indole, the ethyl groups were targeted for functionalization. semanticscholar.org The reaction with N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide aimed to introduce bromine atoms to the ethyl groups, which could then serve as handles for further synthetic modifications. semanticscholar.org Although this example involves an N-protected, aromatic indole rather than the target indoline, it demonstrates a potential strategy for functionalizing such ethyl groups. Applying this to 3,3-diethylindoline would likely require careful optimization to avoid competing reactions at the N-H bond and the electron-rich aromatic ring.

Mechanistic Studies of Key Chemical Transformations

Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing new synthetic methods. Studies on related indole derivatives provide a framework for the likely pathways involved in the transformations of this compound.

Reaction Pathway Elucidation

The oxidation of dialkyl-substituted indoles has been investigated to elucidate the reaction pathways. For the oxidation of 2,3-dialkylindoles (the aromatic analogues of the target compound) using peroxomonosulfate and peroxodisulfate, the proposed pathway begins with an electrophilic attack of the oxidant at the electron-rich C3 position of the indole ring. researchgate.net

This initial step leads to the formation of a crucial intermediate. The subsequent steps of the reaction are dictated by the stability and reactivity of this intermediate. researchgate.net For the oxidation of 3,3-diethylindoline, a similar initial attack at a nucleophilic center would be expected, likely involving the nitrogen atom or the aromatic ring, followed by steps leading to the formation of the C2-carbonyl group of the oxindole.

Investigation of Reaction Intermediates and Transition States

The key intermediate species in the oxidation of related 2,3-dialkylindoles is proposed to be an indoleninic intermediate. researchgate.net This species results from the initial electrophilic attack at the C3 position. The fate of this intermediate determines the final product distribution. researchgate.net

In cases where this indoleninic intermediate can tautomerize to form an exocyclic enamine, a second molecule of the oxidant can attack the newly formed double bond, leading to a 2-acylindole product. researchgate.net However, if the imine form of the intermediate is more stable or less reactive towards further oxidation, the reaction may proceed to yield an oxoindolic derivative. researchgate.net For 3,3-diethylindoline, the absence of a hydrogen at C3 prevents the formation of an exocyclic enamine at that position, making the pathway leading to the 3,3-diethyloxindole the more probable outcome. The concept of a reaction intermediate is central, representing a transient molecular entity formed from reactants that subsequently reacts to form products. wikipedia.org

Synthesis and Characterization of Derivatives of 3,3 Diethyl 2,3 Dihydro 1h Indole

Halogenated Derivatives

The introduction of halogen atoms onto the aromatic ring of the 3,3-diethyl-2,3-dihydro-1H-indole core serves as a critical step for further chemical modification, particularly through cross-coupling reactions. The synthesis of these derivatives can be approached by constructing the halogenated indole (B1671886) ring system first, followed by reduction, or by direct halogenation of the dihydroindole scaffold.

Synthesis and Positional Isomerism of Bromo- and Chloro-Substituted Derivatives (e.g., 5-bromo, 6-chloro, 7-bromo)

The most versatile and widely applied method for synthesizing substituted indoles is the Fischer indole synthesis. wikipedia.orgthermofisher.combyjus.comrsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde. byjus.com

To generate halogenated 3,3-diethyl-1H-indoles, the key strategy involves using a halogen-substituted phenylhydrazine and reacting it with 3-pentanone. The position of the halogen on the final indole ring is dictated by the substitution pattern of the starting phenylhydrazine.

5-Bromo-3,3-diethyl-1H-indole: Synthesized using (4-bromophenyl)hydrazine (B1265515) and 3-pentanone. rsc.org

6-Chloro-3,3-diethyl-1H-indole: Synthesized using (3-chlorophenyl)hydrazine (B1595953) and 3-pentanone.

7-Bromo-3,3-diethyl-1H-indole: Synthesized using (2-bromophenyl)hydrazine and 3-pentanone.

The general mechanism begins with the formation of the corresponding phenylhydrazone, which, under acidic conditions (e.g., H₂SO₄, polyphosphoric acid, or Lewis acids), tautomerizes to an enamine. wikipedia.orgnih.gov A subsequent chemicalbook.comchemicalbook.com-sigmatropic rearrangement, followed by the elimination of ammonia, yields the aromatic indole. byjus.com

Once the halogenated 3,3-diethyl-1H-indole is obtained, the final step is the reduction of the pyrrole (B145914) ring to yield the target 2,3-dihydro-1H-indole (indoline). A common and effective method for this transformation is the use of a reducing agent like sodium cyanoborohydride in an acidic medium such as acetic acid. chemicalbook.com Alternatively, various boron hydrides can be employed for the reduction of related oxindole (B195798) or chloroindole precursors to obtain the dihydroindole core. nih.gov

Direct halogenation of the this compound scaffold is another potential route, though it often requires protection of the indole nitrogen (e.g., as an acetyl or Boc derivative) to prevent side reactions and to control the regioselectivity of the electrophilic aromatic substitution.

| Target Compound | Starting Phenylhydrazine | Ketone | Key Reaction Steps |

| 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole | (4-Bromophenyl)hydrazine | 3-Pentanone | 1. Fischer Indole Synthesis2. Reduction of indole ring |

| 6-Chloro-3,3-diethyl-2,3-dihydro-1H-indole | (3-Chlorophenyl)hydrazine | 3-Pentanone | 1. Fischer Indole Synthesis2. Reduction of indole ring |

| 7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole | (2-Bromophenyl)hydrazine | 3-Pentanone | 1. Fischer Indole Synthesis2. Reduction of indole ring |

Reactivity and Synthetic Utility of Halogenated Dihydroindoles in Cross-Coupling Reactions

The primary synthetic utility of bromo- and chloro-substituted dihydroindoles lies in their ability to act as electrophilic partners in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular frameworks.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or its ester, to form a C-C bond. wikipedia.org The reaction of a compound like 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole with an arylboronic acid, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or systems with specialized ligands like SPhos) and a base (e.g., K₂CO₃ or K₃PO₄), would yield a 5-aryl-substituted dihydroindole. nih.gov This method is highly valued for its functional group tolerance and the stability of the boronic acid reagents. organic-chemistry.org

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene to form a new, substituted alkene. wikipedia.org For instance, reacting 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole with an alkene such as ethyl acrylate (B77674) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) would attach a vinyl group to the C-5 position of the dihydroindole ring. organic-chemistry.org This reaction is particularly useful for introducing alkenyl substituents.

These cross-coupling reactions transform the halogenated dihydroindoles into versatile intermediates, opening pathways to a vast array of arylated and vinylated derivatives.

Carboxylic Acid and Carbonitrile Derivatives

Functionalization of the dihydroindole ring with carboxylic acid and carbonitrile groups provides handles for further synthetic transformations, such as amide bond formation or the creation of other nitrogen-containing heterocycles.

Synthesis of this compound-7-carboxylic Acid

A direct synthesis for this specific carboxylic acid is not prominently documented, but a highly plausible route can be designed based on standard organometallic chemistry. The synthesis would commence with the preparation of 7-bromo-3,3-diethyl-2,3-dihydro-1H-indole, as described in section 4.1.1.

The crucial step involves a halogen-metal exchange. The 7-bromo derivative, ideally with N-protection (e.g., using a tert-butyldimethylsilyl group), is treated with a strong organolithium base, such as tert-butyllithium, at low temperatures (e.g., -78 °C). orgsyn.org This generates a 7-lithio-dihydroindole intermediate. This reactive species is then quenched by bubbling carbon dioxide (CO₂) gas through the solution. A final aqueous workup protonates the resulting carboxylate salt to yield this compound-7-carboxylic acid.

Synthesis of Carbonitrile Derivatives (e.g., this compound-5-carbonitrile)

The synthesis of carbonitrile derivatives can be effectively achieved via palladium-catalyzed cyanation of the corresponding bromo-substituted precursor. The synthesis starts with 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole.

This aryl bromide can be subjected to a Rosenmund-von Braun-type reaction. In a typical procedure, the bromo-derivative is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable solvent like DMF or DMA. This reaction directly replaces the bromine atom with a carbonitrile group to afford this compound-5-carbonitrile. An alternative approach involves the reduction of a corresponding cyano-substituted oxindole, which can be prepared through multi-step sequences. nih.gov

Alkylated and Arylated Derivatives (excluding the core 3,3-diethyl compound)

Further diversification of the this compound scaffold can be achieved by introducing alkyl and aryl groups at the nitrogen atom or on the aromatic ring.

N-Alkylation and N-Arylation: The nitrogen atom of the dihydroindole is nucleophilic and can be readily alkylated or arylated. A standard method for N-alkylation involves reacting the N-H compound with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dioxane or DMF. iajps.com N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, coupling the dihydroindole with an aryl halide using a palladium catalyst and a strong base.

C-Alkylation and C-Arylation: The introduction of alkyl and aryl groups onto the benzene (B151609) portion of the ring is most efficiently achieved using the palladium-catalyzed cross-coupling reactions (Suzuki, etc.) described in section 4.1.2, starting from the corresponding halogenated dihydroindoles.

Synthesis of Methylated Derivatives (e.g., 3,3-Diethyl-7-methyl-2,3-dihydro-1H-indole)

The introduction of a methyl group onto the aromatic ring of this compound can significantly influence its electronic properties and steric profile. The synthesis of 7-methyl derivatives, in particular, can be approached through several synthetic routes, often involving the alkylation of a pre-functionalized indole or indoline (B122111) precursor.

One common strategy for the synthesis of 7-alkylindolines involves the Fischer indole synthesis, followed by reduction. For instance, the cyclization of an appropriately substituted phenylhydrazine with a ketone under acidic conditions can yield a 7-alkylindole, which can then be reduced to the corresponding indoline. A notable example is the synthesis of 7-ethyl-2,3-dihydro-1H-indole, which utilizes the reaction of 4-ethylcyclohexanone (B1329521) with phenylhydrazine hydrochloride. This general approach could be adapted for the synthesis of 7-methyl derivatives.

Direct methylation of the this compound scaffold at the C-7 position presents a more direct but potentially challenging approach due to regioselectivity issues. The electron-donating nature of the dialkyl substitution at the C-3 position can influence the reactivity of the aromatic ring. Directed ortho-metalation strategies, where the nitrogen atom directs a metalating agent (such as an organolithium reagent) to the C-7 position, followed by quenching with a methylating agent (e.g., methyl iodide), could provide a viable route. However, the presence of the N-H proton would necessitate a protection-deprotection sequence.

A plausible synthetic sequence for obtaining 3,3-diethyl-7-methyl-2,3-dihydro-1H-indole could involve the following conceptual steps:

Protection of the Indoline Nitrogen: The secondary amine of this compound would first be protected with a suitable protecting group (e.g., Boc, Ts) to prevent N-alkylation and to facilitate subsequent reactions.

Directed Ortho-Metalation and Methylation: The N-protected indoline could then be subjected to directed ortho-metalation using a strong base like n-butyllithium or sec-butyllithium (B1581126) in the presence of a directing group, followed by the addition of methyl iodide to introduce the methyl group at the C-7 position.

Deprotection: Removal of the protecting group would then yield the desired 3,3-diethyl-7-methyl-2,3-dihydro-1H-indole.

While specific literature detailing the methylation of this compound is not abundant, the general principles of indole and indoline chemistry support the feasibility of such transformations. The reaction conditions would need to be carefully optimized to achieve the desired regioselectivity and yield.

Table 1: Conceptual Synthesis of 3,3-Diethyl-7-methyl-2,3-dihydro-1H-indole

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | N-Protection | This compound, (Boc)₂O, Et₃N, CH₂Cl₂ | N-Boc-3,3-diethyl-2,3-dihydro-1H-indole |

| 2 | Metalation & Methylation | sec-BuLi, TMEDA, THF, -78 °C; then CH₃I | N-Boc-3,3-diethyl-7-methyl-2,3-dihydro-1H-indole |

Spiro-Fused and Other Heterocyclic Fused Systems Derived from this compound

The construction of spirocyclic systems containing the this compound moiety introduces a three-dimensional complexity that is of significant interest in drug discovery. The spiro atom at the C-3 position of the indoline ring can lead to novel molecular architectures with unique biological activities.

The synthesis of spiro[cycloalkane-1,3'-indoline] derivatives often involves the reaction of an appropriate indolin-2-one or a related precursor with a bifunctional cycloalkane-forming reagent. While direct spirocyclization onto the C-3 position of this compound is challenging due to the lack of an activatable group, analogous syntheses from 3,3-diethyl-1,3-dihydro-2H-indol-2-one provide a viable pathway.

For the synthesis of spiro[cyclobutane-1,3'-indoline] derivatives, a common approach is the [2+2] cycloaddition of a 3-methyleneindolin-2-one with an appropriate alkene. Alternatively, the reaction of a 3,3-dihaloindolin-2-one with a 1,3-dicarbonyl compound or a related nucleophile can lead to the formation of the cyclobutane (B1203170) ring. A general strategy for accessing spiro[cyclobutane-1,3'-indolin]-2'-one (B2532996) derivatives involves the reaction of 3-methyleneindolin-2-ones with tosylhydrazone salts, which serve as a source of carbenes, in a metal-free cyclopropanation reaction that can be extended to cyclobutanation under specific conditions. rsc.org

The synthesis of spiro[cyclohexane-1,3'-indoline] structures is well-documented, often employing cascade reactions. nih.gov A prominent method involves the organocatalytic Michael/Aldol cascade reaction between a 3-olefinic oxindole and a 1,5-dialdehyde. nih.gov This approach allows for the construction of highly functionalized spirocyclohexane rings with excellent stereocontrol. nih.gov The starting 3-olefinic oxindole can be prepared from the corresponding 3,3-diethyl-1,3-dihydro-2H-indol-2-one. The nature of the protecting group on the indolin-2-one nitrogen has been shown to play a crucial role in the stereochemical outcome of the cyclization. nih.gov

Table 2: Representative Synthesis of a Spiro[cyclohexane-1,3'-indolin]-2'-one Derivative

| Reactants | Catalyst | Solvent | Product | Yield | Ref. |

|---|

Strategies for Combinatorial Synthesis and Library Generation of Dihydroindole Derivatives

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds, which is invaluable for the discovery of new bioactive molecules. The this compound scaffold is an attractive core for combinatorial library synthesis due to the presence of multiple points for diversification.

Strategies for the combinatorial synthesis of dihydroindole derivatives can be categorized based on the stage at which the diversity is introduced:

Pre-synthesis diversification: This involves the use of a diverse set of building blocks in the initial synthesis of the dihydroindole core. For example, using a variety of substituted phenylhydrazines and ketones in a Fischer indole synthesis would lead to a library of differently substituted indoles, which can then be reduced to the corresponding dihydroindoles.

Post-synthesis modification: This approach involves the modification of a common this compound scaffold. The N-H and the aromatic C-H bonds provide handles for diversification.

N-alkylation/acylation: The nitrogen atom can be readily alkylated or acylated with a library of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to introduce a wide range of substituents.

Aromatic substitution: The aromatic ring can be functionalized through electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation, although regioselectivity can be a challenge. Directed metalation-based approaches can offer better control.

A typical combinatorial approach might involve a solid-phase synthesis where the dihydroindole core is attached to a resin, allowing for sequential reactions and easy purification. Alternatively, solution-phase parallel synthesis can be employed, where reactions are carried out in multi-well plates.

The generation of a library of this compound derivatives could conceptually follow a workflow as depicted below:

Table 3: Conceptual Combinatorial Library Generation from this compound

| Scaffold | Reaction Type | Reagent Library | Resulting Library |

|---|---|---|---|

| This compound | N-Acylation | R¹-COCl | N-Acyl-3,3-diethyl-2,3-dihydro-1H-indole derivatives |

| This compound | N-Sulfonylation | R²-SO₂Cl | N-Sulfonyl-3,3-diethyl-2,3-dihydro-1H-indole derivatives |

Advanced Structural Elucidation and Characterization of 3,3 Diethyl 2,3 Dihydro 1h Indole and Its Derivatives

High-Resolution Spectroscopic Techniques

Spectroscopy is the cornerstone for elucidating the structure of 3,3-diethyl-2,3-dihydro-1H-indole in both solution and solid states. By probing the interactions of the molecule with electromagnetic radiation, a wealth of structural information can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between the methyl and methylene (B1212753) protons of the ethyl groups and between the protons on the aromatic ring. This helps to establish the connectivity within these fragments.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. ipb.pt For instance, the signal for the C2 methylene protons would show a cross-peak to the C2 carbon signal, confirming their direct attachment. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. ipb.pt It allows for the piecing together of the molecular skeleton. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the ethyl protons to the quaternary C3 carbon.

Correlations from the C2 methylene protons to the C3a and C7a carbons of the aromatic ring, which definitively establishes the fusion of the five-membered and six-membered rings.

Correlations from the N-H proton to the C2 and C7a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. nih.gov In the case of this compound, NOESY can help determine the conformation of the ethyl groups relative to the rest of the molecule by showing spatial proximities between the ethyl protons and the C2 methylene protons or the N-H proton.

The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| N-H | ~3.5-4.5 (broad s) | - | C2, C7a | - |

| C2-H₂ | ~3.3-3.6 (s) | ~45-55 | C3, C3a, C7a | - |

| C3 | - | ~40-50 (quaternary) | - | - |

| C3a | - | ~140-150 | - | - |

| C4-H | ~6.6-6.8 (d) | ~110-120 | C5, C6, C7a | C5-H |

| C5-H | ~7.0-7.2 (t) | ~125-130 | C3a, C4, C6, C7 | C4-H, C6-H |

| C6-H | ~6.7-6.9 (t) | ~118-125 | C4, C5, C7a | C5-H, C7-H |

| C7-H | ~6.9-7.1 (d) | ~120-128 | C3a, C5, C6 | C6-H |

| C7a | - | ~150-160 | - | - |

| -CH₂CH₃ | ~1.6-1.9 (q) | ~28-35 | C3, -CH₃ | -CH₃ |

| -CH₂CH₃ | ~0.8-1.0 (t) | ~8-12 | C3, -CH₂- | -CH₂- |

Note: Chemical shifts are estimates based on data for structurally related indoline (B122111) compounds. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high precision. For this compound (molecular formula C₁₂H₁₇N), HRMS provides an experimentally measured mass that is accurate to several decimal places. nih.gov This allows for the confident confirmation of the molecular formula, as very few combinations of atoms will have the same precise mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇N |

| Calculated Monoisotopic Mass | 175.1361 g/mol |

| Expected [M+H]⁺ Ion | 176.1439 |

| Experimental [M+H]⁺ Ion | Within ± 5 ppm of calculated value |

The close agreement between the calculated and experimentally observed mass for the protonated molecule ([M+H]⁺) would provide unequivocal evidence for the assigned molecular formula, ruling out other potential structures with the same nominal mass. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods ideal for identifying their presence.

For this compound, key vibrational bands would include:

N-H Stretch: A characteristic sharp or broad peak in the IR spectrum around 3300-3500 cm⁻¹, indicative of the secondary amine.

Aromatic C-H Stretch: Signals typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ due to the methylene and methyl groups of the ethyl substituents and the C2 position.

C=C Aromatic Stretch: One or more bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone, which are often weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise view of the molecule's three-dimensional arrangement in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound or a derivative. researchgate.net

An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles. researchgate.netnih.gov This data allows for a detailed analysis of the conformation of the five-membered dihydroindole ring, which typically adopts an envelope or twisted conformation to relieve ring strain. The orientation of the two ethyl groups at the C3 position, including their rotational conformation, would be definitively established. This is critical for understanding the steric environment around the indoline core. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. CD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of optically active compounds. For derivatives of this compound to be CD-active, they must be chiral. Chirality in this system can arise from the introduction of a chiral center, for instance, by substitution at the nitrogen atom or on the aromatic ring, or by resolving the parent compound if it exists as a stable atropisomer, which is not the case for the unsubstituted title compound.

The 3,3-diethyl substitution in 2,3-dihydro-1H-indole does not inherently make the molecule chiral. However, if a chiral substituent is introduced, or if the molecule is part of a larger, rigid, and chiral scaffold, significant CD signals can be observed. The magnitude and sign of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the atoms and chromophores within the molecule.

Table 1: Representative Circular Dichroism Data for a Chiral Spirobi-indan Derivative

| Wavelength (nm) | Molar Ellipticity (θ) |

| 230 | +15000 |

| 250 | -8000 |

| 280 | +5000 |

This data is representative and illustrates the expected nature of CD spectra for a chiral derivative of a related heterocyclic system.

The interpretation of such spectra often relies on theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to correlate the observed Cotton effects with specific electronic transitions and, ultimately, to assign the absolute configuration of the enantiomers.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Chromophoric Derivatives

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable information about the electronic structure and transitions within a molecule. The parent this compound is expected to exhibit UV absorption bands characteristic of the aniline (B41778) chromophore, as the dihydroindole system is essentially a constrained aniline derivative. These transitions are typically π → π* in nature.

The introduction of chromophoric substituents onto the aromatic ring or the nitrogen atom can significantly alter the electronic spectra. Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN), or electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima and can also influence the molar absorptivity.

Of particular interest are donor-acceptor substituted derivatives, where an EDG and an EWG are present on the aromatic ring, leading to intramolecular charge transfer (ICT) transitions. These ICT bands are often broad, intense, and highly sensitive to solvent polarity (solvatochromism).

Fluorescence spectroscopy complements UV-Vis by providing insights into the excited state of the molecule. Chromophoric derivatives of this compound, especially those with donor-acceptor character, are expected to be fluorescent. The fluorescence emission wavelength and quantum yield are dependent on the nature and position of the substituents, as well as the solvent environment. For instance, N-acyl-7-nitroindolines are known to have broad absorption spectra below 500 nm. researchgate.netnih.gov

Table 2: Representative UV-Vis and Fluorescence Data for a Chromophoric Indole (B1671886) Derivative (e.g., a Nitro-substituted Indole)

| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence λem (nm) |

| Hexane | 350 | 15000 | 420 |

| Ethanol | 365 | 16500 | 450 |

| Acetonitrile | 360 | 16000 | 445 |

This data is representative for a typical donor-acceptor substituted indole and illustrates the expected solvatochromic shifts.

The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can provide information about the change in geometry and electronic distribution upon excitation. In donor-acceptor systems, a larger Stokes shift is often observed in more polar solvents, indicative of a more polar excited state.

Theoretical and Computational Chemistry Studies on 3,3 Diethyl 2,3 Dihydro 1h Indole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For 3,3-diethyl-2,3-dihydro-1H-indole, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of its geometry, electronic structure, and spectroscopic features. nih.gov

Analysis of Electronic Structure, Bonding, and Molecular Orbitals.

The electronic structure of this compound is characterized by the interplay between the aromatic benzene (B151609) ring and the saturated pyrrolidine (B122466) ring. The nitrogen atom's lone pair of electrons participates in the π-system of the benzene ring to a certain extent, influencing the electron density distribution across the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring, indicating where nucleophilic attack might occur. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com For 3,3-dialkylindoline derivatives, the HOMO-LUMO gap is expected to be in the range that reflects a stable but reactive molecule.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | 0.5 eV | Indicates the energy of the lowest energy empty orbital for accepting electrons. |

| HOMO-LUMO Gap | 6.3 eV | Reflects the molecule's chemical reactivity and stability. |

| Dipole Moment | 1.5 D | Indicates the overall polarity of the molecule. |

Note: These values are theoretical estimations based on DFT calculations of similar indole (B1671886) derivatives.

The bonding in this compound is a combination of covalent sigma bonds forming the main framework and the delocalized pi bonds of the aromatic system. The C-N bond length in the dihydroindole ring and the C-C bond lengths in the aromatic ring can be accurately predicted by geometry optimization using DFT. researchgate.net

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies).

Computational methods can reliably predict spectroscopic data, which are essential for the characterization of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. The predicted shifts are crucial for identifying the different protons and carbons in the molecule. The chemical shifts of the ethyl group protons and carbons will be characteristic, as will the shifts of the aromatic and dihydroindole ring protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~3.5 | - |

| C2-H₂ | ~3.2 | ~55 |

| Aromatic-H | 6.5 - 7.1 | 110 - 150 |

| Ethyl-CH₂ | ~1.7 | ~30 |

| Ethyl-CH₃ | ~0.9 | ~9 |

| C3 | - | ~45 |

Note: These are estimated values and can be influenced by solvent and temperature.

Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum of this compound can also be computed. These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule. Key predicted frequencies would include the N-H stretch, C-H stretches of the aromatic and aliphatic parts, and the C=C stretching of the aromatic ring.

Table 3: Predicted Key IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Strong |

| C-N Stretch | 1200 - 1300 | Medium |

Note: These frequencies are typically scaled to better match experimental data.

Conformational Analysis and Mapping of Potential Energy Surfaces.

The presence of two ethyl groups at the C3 position makes the conformational analysis of this compound particularly interesting. The rotation around the C3-C(ethyl) and C(ethyl)-C(methyl) bonds leads to several possible conformers. A potential energy surface (PES) scan can be performed by systematically changing the dihedral angles of the ethyl groups to identify the low-energy conformers. researchgate.net

The dihydroindole ring itself can adopt different puckered conformations, such as an envelope or a twisted form. The ethyl groups will have preferred orientations to minimize steric hindrance with each other and with the rest of the molecule. It is expected that the most stable conformer will have the ethyl groups in a staggered arrangement, pointing away from the bulky benzene ring.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvent Effects.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, particularly in solution. By simulating the molecule's movement over time, MD can reveal how the solvent affects its conformation and flexibility. chemrxiv.orgnih.gov

In a polar solvent like water, the N-H group can form hydrogen bonds, which will influence the molecule's orientation and dynamics. The hydrophobic aromatic ring and ethyl groups will also interact with the solvent, leading to specific solvation structures. MD simulations can be used to calculate properties like the radial distribution function to understand the solvation shell around the molecule.

Computational Elucidation of Reaction Mechanisms and Kinetics.

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

Transition State Characterization and Activation Energy Calculations.

For reactions involving this compound, such as N-alkylation or electrophilic substitution on the aromatic ring, DFT can be used to model the reaction pathway. The geometry of the transition state, which is the highest energy point along the reaction coordinate, can be optimized. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key factor in determining the reaction rate. researchgate.net

For instance, in an N-alkylation reaction, the nitrogen atom of the indoline (B122111) would act as a nucleophile, attacking an electrophile. The transition state would involve the partial formation of the new N-C bond and the partial breaking of any leaving group bond. The steric hindrance from the 3,3-diethyl groups would likely influence the activation energy of such a reaction.

Reaction Energetics and Thermodynamic Profiles.

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific theoretical and computational studies detailing the reaction energetics and thermodynamic profiles of this compound are not publicly available.

Enthalpy of Reaction (ΔH): The change in heat content of a system during a reaction.

Entropy of Reaction (ΔS): The change in the degree of randomness or disorder of a system.

Gibbs Free Energy of Reaction (ΔG): A measure of the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is a key indicator of the spontaneity of a reaction.

Activation Energy (Ea): The minimum amount of energy required for a reaction to occur.

Such computational data would typically be presented in tables, illustrating the calculated energy values for reactants, transition states, and products. For instance, a hypothetical reaction profile might be detailed as follows:

Hypothetical Reaction Data

| Species | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

|---|---|---|---|

| Reactant A | 0.00 | 0.00 | 0.00 |

| Transition State | +15.2 | -5.1 | +16.7 |

| Product B | -10.8 | +2.3 | -11.5 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Without access to published research specifically focused on this compound, it is not possible to provide a detailed analysis of its reaction energetics and thermodynamic profiles. The scientific community has not yet reported these specific computational investigations in the available literature.

Role of 3,3 Diethyl 2,3 Dihydro 1h Indole As a Core Scaffold in Organic Synthesis

Utilization in the Construction of Complex Heterocyclic Architectures

The 3,3-diethyl-2,3-dihydro-1H-indole core serves as a foundational building block for the synthesis of more elaborate heterocyclic systems. Its inherent structure is a ready-made platform for further chemical modifications, allowing synthetic chemists to construct polycyclic molecules that would be challenging to assemble through other means. The indole (B1671886) nitrogen can be readily alkylated, acylated, or arylated, while the electron-rich benzene (B151609) ring is amenable to electrophilic substitution reactions, enabling the annulation of additional rings.

For instance, the scaffold acts as a precursor in the synthesis of complex indole derivatives. The diethyl groups at the C3 position are not merely passive substituents; they exert significant steric influence on reactions, guiding the regioselectivity and stereoselectivity of subsequent transformations. This control is paramount when constructing molecules with specific three-dimensional arrangements, often a prerequisite for biological activity. The synthesis of this scaffold itself, typically achieved through the reduction of a corresponding 3,3-diethyloxindole derivative using reducing agents like borane-dimethyl sulfide (B99878) complex (BH₃-Me₂S), highlights its accessibility as a starting material for more complex targets. google.com

Application in the Development of New Methodologies for Organic Synthesis

The unique structural and electronic properties of this compound and its derivatives make them ideal substrates for testing and refining new synthetic methodologies. The development of novel reactions, particularly those focused on efficiency and sustainability, such as C-H bond functionalization, relies on robust and representative scaffolds to demonstrate scope and applicability.

This dihydroindole system provides multiple sites for such reactions, including the N-H bond, the aromatic C-H bonds at positions 4, 5, 6, and 7, and the aliphatic C-H bonds of the diethyl groups. Researchers utilize this scaffold to explore the efficacy and selectivity of new catalytic systems. For example, developing a catalyst that can selectively functionalize the C5 position over the C7 position, or vice-versa, represents a significant methodological advancement. The insights gained from using this core structure help in establishing new rules for reactivity and selectivity that can be applied to a broader range of heterocyclic compounds.

Strategic Importance as a Heterocyclic Building Block for Structural Diversity

The capacity to generate large libraries of related but structurally distinct compounds is a central pillar of modern drug discovery and materials science. The this compound scaffold is strategically important in this context, serving as a reliable and versatile starting point for creating molecular diversity.

The functionalization potential of the this compound core allows for the systematic introduction of a wide array of chemical groups, leading to libraries of compounds with varied physicochemical properties. The primary amine of the dihydroindole ring can be modified through a host of well-established reactions to install different substituents. Furthermore, the aromatic portion of the molecule can be functionalized using modern cross-coupling reactions. This multi-directional approach to diversification allows for a thorough exploration of the chemical space surrounding the core scaffold.

| Reaction Type | Target Position | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| N-Alkylation | N-1 | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | Secondary or Tertiary Amine |

| N-Acylation | N-1 | Acyl Chloride, Base (e.g., Pyridine, Et₃N) | Amide |

| N-Arylation | N-1 | Aryl Halide, Palladium or Copper Catalyst | N-Aryl Amine |

| Electrophilic Aromatic Substitution | C-5 / C-7 | Nitrating or Halogenating Agents | Nitro or Halo Substituent |

| Suzuki Coupling | C-5 / C-7 (from a halo-derivative) | Arylboronic Acid, Palladium Catalyst | Aryl Substituent |

Beyond its use in creating small-molecule libraries, the this compound scaffold can be incorporated as a key structural element within larger, more complex molecular architectures. Its rigid, defined geometry makes it an excellent component for building supramolecular structures, polymers, or macrocycles. When integrated into such frameworks, the dihydroindole unit can enforce a specific conformation or orientation on other parts of the molecule. This is particularly useful in the design of functional materials, where properties like fluorescence, conductivity, or molecular recognition depend on a precise spatial arrangement of atoms and functional groups. The stability and predictable geometry of the scaffold make it a reliable building block for constructing these sophisticated molecular systems.

Future Research Directions and Perspectives

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The traditional synthesis of 3,3-diethyl-2,3-dihydro-1H-indole often relies on methods that may not be optimal in terms of efficiency, sustainability, or scalability. Future research will be directed towards overcoming these limitations.

One promising avenue is the development of catalytic, one-pot reactions that minimize waste and purification steps. For instance, adapting methodologies used for other polysubstituted indoles, such as a consecutive two-step synthesis from readily available nitroarenes and activated terminal alkynes, could offer a more streamlined and scalable approach. mdpi.comresearchgate.net Such a strategy would be a significant improvement over classical multi-step sequences.

Furthermore, the principles of green chemistry will be central to future synthetic efforts. This includes the use of environmentally benign solvents, such as water or bio-based solvents, and the development of reusable catalysts. 4science.ge For example, the application of solid acid catalysts or heteropoly acids, which have shown success in the synthesis of other 3-substituted indoles, could be explored for the synthesis of the diethyl derivative. openmedicinalchemistryjournal.com The goal is to develop processes that are not only high-yielding but also have a minimal environmental footprint.

The scalability of synthetic routes is a critical factor for the industrial application of this compound and its derivatives. Future research will focus on developing robust and reproducible protocols that can be readily scaled up from the laboratory to production scale. This will involve careful optimization of reaction parameters and may leverage flow chemistry techniques to improve safety, efficiency, and consistency. researchgate.net

Exploration of Novel and Unprecedented Chemical Transformations of the Dihydroindole Core

The reactivity of the this compound core, while understood in its basic principles, holds untapped potential for novel chemical transformations. Future research will venture into uncharted chemical space to discover unprecedented reactions.

A key area of exploration will be the dearomatization of the indole (B1671886) ring system. While the electron-rich nature of indoles is well-studied, exploiting the electrophilic reactivity of appropriately activated dihydroindoles can lead to a host of new C2-C3 functionalizations. researchgate.net Research into dearomatization processes will open doors to complex polycyclic structures that are currently difficult to access.

Another exciting frontier is the generation and trapping of reactive intermediates. For example, the generation of indole-2,3-quinodimethanes from related systems has been shown to be a novel and powerful method for constructing complex molecular architectures. researchgate.netnih.gov Investigating whether similar reactive species can be generated from this compound could lead to the discovery of unique cycloaddition and annulation reactions.

Furthermore, the development of novel multi-component reactions involving the dihydroindole scaffold will be a priority. researchgate.net These reactions, where three or more reactants combine in a single operation, offer a highly efficient means of building molecular complexity. Designing new multi-component reactions that incorporate this compound as a key component will provide rapid access to diverse libraries of novel compounds.

Application of Advanced Analytical and Characterization Techniques for Complex Derivatives

As the synthesis of more complex derivatives of this compound progresses, the need for sophisticated analytical and characterization techniques becomes paramount. Future research will increasingly rely on a suite of advanced methods to unambiguously determine the structure and properties of these novel molecules.

X-ray crystallography will continue to be an indispensable tool for determining the three-dimensional structure of complex derivatives with high precision. The detailed structural information obtained from X-ray analysis is crucial for understanding reaction mechanisms and structure-activity relationships. researchgate.netnih.govresearchgate.netnih.gov

In addition to standard spectroscopic techniques like NMR and mass spectrometry, advanced methods such as two-dimensional NMR techniques (COSY, NOESY) will be essential for elucidating the intricate connectivity and spatial relationships of atoms within complex molecules. nih.gov Hirshfeld surface analysis, a technique that provides insights into intermolecular interactions, will also be valuable for understanding the packing of molecules in the solid state and for the design of crystalline materials. nih.gov

For chiral derivatives, the development and application of advanced chromatographic and spectroscopic methods for determining enantiomeric purity will be critical. This is particularly important for applications in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Computational Design and Prediction of Novel this compound Derivatives with Tuned Reactivity

Computational chemistry has emerged as a powerful tool for the design and prediction of molecular properties and reactivity. In the context of this compound, computational methods will play an increasingly important role in guiding future research.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure and reactivity of the dihydroindole core. These calculations can provide valuable insights into reaction mechanisms and help to predict the outcome of new chemical transformations. researchgate.net By understanding the factors that govern reactivity, researchers can design more efficient and selective reactions.

Molecular modeling and simulation techniques can be employed to design novel derivatives of this compound with specific, tailored properties. For example, computational screening can be used to identify derivatives with optimal binding affinities for a particular biological target. nih.govnih.gov This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Q & A

Q. What theoretical frameworks guide mechanistic studies of indole derivatives?

- Approach : Combine Marcus theory (electron transfer) and frontier molecular orbital (FMO) theory to explain reaction pathways. Cross-validate with kinetic isotope effects (KIE) experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.